molecular formula C22H25NS2 B12640432 Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]-

Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]-

Cat. No.: B12640432
M. Wt: 367.6 g/mol
InChI Key: HDQNPPJULNWPLG-UHFFFAOYSA-N
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Description

The compound "Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]-" is a structurally complex benzenamine derivative featuring a 2,4-dimethyl-substituted aniline core conjugated to a thiopyran ring system. The thiopyran moiety is further functionalized with a 6,6-dimethyl group and a (phenylthio)methylene substituent, creating a unique hybrid aromatic-heterocyclic scaffold.

Properties

Molecular Formula

C22H25NS2

Molecular Weight

367.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-6,6-dimethyl-3-(phenylsulfanylmethylidene)thian-2-imine

InChI

InChI=1S/C22H25NS2/c1-16-10-11-20(17(2)14-16)23-21-18(12-13-22(3,4)25-21)15-24-19-8-6-5-7-9-19/h5-11,14-15H,12-13H2,1-4H3

InChI Key

HDQNPPJULNWPLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C(=CSC3=CC=CC=C3)CCC(S2)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]- typically involves multiple steps, starting with the preparation of the core benzenamine structure. This is followed by the introduction of the dimethyl groups at the 2 and 4 positions. The final step involves the formation of the thiopyran ring and the attachment of the phenylthio and methylene groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: This can result in the reduction of the thiopyran ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Bis-Heterocyclic Derivatives (e.g., Bis-Pyrimidines, Bis-Pyrazoles) Structure: These compounds, synthesized via DMF-DMA-mediated reactions, feature dual heterocyclic rings (e.g., pyrimidine, pyrazole) linked to a central aromatic core. Key Differences: Unlike the target compound, bis-heterocycles lack the thiopyran ring and phenylthio substituent. Applications: Primarily explored for antimicrobial or catalytic properties due to their electron-rich systems .

6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Structure: A pyridine-benzenamine hybrid with a benzodioxin group and dimethylamino side chain. Key Differences: The benzodioxin and methoxy groups introduce distinct solubility and steric profiles compared to the thiopyran and phenylthio groups in the target compound. The dimethylamino group may enhance basicity and membrane permeability .

Ethalfluralin (N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine)

  • Structure : A nitro- and trifluoromethyl-substituted benzenamine used as a pre-emergent herbicide.
  • Key Differences : Electron-withdrawing groups (nitro, trifluoromethyl) dominate its structure, contrasting with the electron-donating methyl and phenylthio groups in the target compound. This results in higher electrophilicity and reactivity toward biological targets like plant microtubules .
  • Applications : Established as a pesticide with herbicidal activity .

Data Tables

Table 1: Comparative Analysis of Benzenamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significant Properties References
Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]- Not provided Not provided 2,4-dimethyl aniline, thiopyran, phenylthio, 6,6-dimethyl Hypothetical: Agrochemical/Pharmaceutical research
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C23H25N3O3 391.46 Benzodioxin, methoxy pyridine, dimethylamino Research use (unvalidated for medical applications)
Ethalfluralin C13H14F3N3O4 333.26 2,6-dinitro, 4-trifluoromethyl, N-ethyl-N-(2-methyl-2-propenyl) Pre-emergent herbicide (pesticide)

Research Findings and Mechanistic Insights

Impact of Substituents on Reactivity and Bioactivity

  • The thiopyran-phenylthio system in the target compound likely enhances lipophilicity and sulfur-mediated interactions (e.g., covalent binding to enzymes or receptors), contrasting with the polar benzodioxin or nitro groups in analogues .
  • Electron-donating groups (methyl, phenylthio) may stabilize radical intermediates or modulate aromatic electrophilic substitution pathways, whereas electron-withdrawing groups (nitro, trifluoromethyl) in ethalfluralin favor electrophilic attack on biological targets .

Synthetic Challenges The target compound’s thiopyran ring synthesis may parallel methods for bis-heterocycles (e.g., enaminone intermediates), but steric hindrance from 6,6-dimethyl groups could complicate ring closure or functionalization .

Potential Applications While ethalfluralin’s pesticidal use is well-documented, the target compound’s thiopyran system may confer antifungal or antiparasitic activity, akin to sulfur-containing agrochemicals .

Biological Activity

Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]- is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Basic Information

  • IUPAC Name : N-(2,4-dimethylphenyl)-6,6-dimethyl-3-(phenylsulfanylmethylidene)thian-2-imine
  • Molecular Formula : C22H25NS2
  • Molecular Weight : 367.6 g/mol
  • CAS Number : Not specified in the search results.

Structural Characteristics

The compound features a thiopyran ring which contributes to its unique reactivity and biological properties. The presence of the phenylthio group is significant for its interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to benzenamine derivatives exhibit antimicrobial activity. For instance, studies on thiazolidinone derivatives show promising results against various Gram-positive and Gram-negative bacteria, suggesting that benzenamine derivatives may also possess similar properties due to structural similarities .

Antioxidant Activity

The antioxidant potential of compounds related to benzenamine has been evaluated through various assays. Studies suggest that modifications to the thiazolidinone framework can enhance antioxidant activity, indicating that benzenamine may similarly exhibit protective effects against oxidative stress .

Case Study 1: Antimicrobial Evaluation

A study synthesized several thiazolidinone derivatives, which were evaluated for their antimicrobial activity against a panel of bacteria and fungi. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL, demonstrating moderate to good activity. This suggests that similar compounds, including benzenamine derivatives, may exhibit comparable efficacy against microbial pathogens .

Case Study 2: Antioxidant Properties

In another study focusing on thiazolidinone derivatives, researchers assessed the ferric reducing antioxidant power (FRAP) and DPPH radical scavenging ability. Compounds with specific substitutions showed enhanced antioxidant properties compared to their parent compounds. This highlights the potential for structural modifications in benzenamine to improve its biological activity .

Summary of Biological Activities

Biological ActivityFindings
Antimicrobial Moderate to good activity against various bacteria and fungi (MICs: 100-400 µg/mL)
Antioxidant Enhanced antioxidant properties observed in modified thiazolidinones
Anticancer Potential inhibition of cancer cell proliferation; requires further research

The exact mechanisms by which benzenamine exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The thiopyran ring may interact with cellular targets involved in oxidative stress.
  • The phenylthio group may enhance binding affinity to biological receptors or enzymes.

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